molecular formula C8H15NO4 B6594622 tert-Butyl (3-hydroxy-2-oxopropyl)carbamate CAS No. 1251455-27-2

tert-Butyl (3-hydroxy-2-oxopropyl)carbamate

Cat. No.: B6594622
CAS No.: 1251455-27-2
M. Wt: 189.21 g/mol
InChI Key: ZWSWDSZTXMEGGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (3-hydroxy-2-oxopropyl)carbamate generally involves a two-step reaction process . The first step involves the reaction of tert-butyl chloroformate with hydrazine to form (N-chloropropyl)guanidine. In the second step, (N-chloropropyl)guanidine reacts with tert-butyl oxalate to yield this compound . Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl (3-hydroxy-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

tert-Butyl (3-hydroxy-2-oxopropyl)carbamate can be compared with similar compounds such as tert-Butyl carbazate and 3-(Boc-amino)-1-propanol . While all these compounds share the tert-butyl group, they differ in their functional groups and reactivity. tert-Butyl carbazate, for example, is used in solid-phase peptide synthesis and forms hydrazones with aldehydes, whereas 3-(Boc-amino)-1-propanol is used as a protecting group in organic synthesis . The unique structure of this compound makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-oxopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h10H,4-5H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWDSZTXMEGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678543
Record name tert-Butyl (3-hydroxy-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251455-27-2
Record name tert-Butyl (3-hydroxy-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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